1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,2-difluoroethyl group and a propoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced via electrophilic 2,2-difluoroethylation of the pyrazole ring using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate.
Attachment of the Propoxymethyl Group: The propoxymethyl group can be attached through a nucleophilic substitution reaction, where the pyrazole ring is reacted with propoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-(propoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its lipophilic and hydrogen-bonding properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The 2,2-difluoroethyl group acts as a lipophilic hydrogen bond donor, facilitating binding to hydrophobic pockets in proteins. The propoxymethyl group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is unique due to the combination of its 2,2-difluoroethyl and propoxymethyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific lipophilicity and hydrogen-bonding characteristics.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-2-5-14-7-8-3-4-13(12-8)6-9(10)11/h3-4,9H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYGNQJRCSYTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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